molecular formula C8H7Cl2F B14035876 1,5-Dichloro-2-ethyl-4-fluorobenzene

1,5-Dichloro-2-ethyl-4-fluorobenzene

Cat. No.: B14035876
M. Wt: 193.04 g/mol
InChI Key: MHHMTKBFXIQEBZ-UHFFFAOYSA-N
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Description

1,5-Dichloro-2-ethyl-4-fluorobenzene is a halogenated aromatic compound featuring chlorine atoms at the 1- and 5-positions, an ethyl group at the 2-position, and a fluorine atom at the 4-position. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the electron-withdrawing effects of halogens and the electron-donating ethyl group, enabling selective functionalization in cross-coupling reactions or nucleophilic substitutions.

Properties

Molecular Formula

C8H7Cl2F

Molecular Weight

193.04 g/mol

IUPAC Name

1,5-dichloro-2-ethyl-4-fluorobenzene

InChI

InChI=1S/C8H7Cl2F/c1-2-5-3-8(11)7(10)4-6(5)9/h3-4H,2H2,1H3

InChI Key

MHHMTKBFXIQEBZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1Cl)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dichloro-2-ethyl-4-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination and fluorination of ethylbenzene derivatives. The reaction typically requires a catalyst, such as iron(III) chloride, and is carried out under controlled temperature conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2-ethyl-4-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,5-Dichloro-2-ethyl-4-fluorobenzene is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-2-ethyl-4-fluorobenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The chlorine and fluorine atoms on the benzene ring make it a reactive intermediate in various chemical processes. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Key Observations :

  • Reactivity : Electron-withdrawing groups (e.g., -CF₃) enhance electrophilic substitution rates but may reduce yields due to steric hindrance or side reactions .
  • Solvent Systems: Polar aprotic solvents like CH₂Cl₂ with NH₃/MeOH facilitate halogen exchange or coupling reactions, whereas ethanol with SnCl₂·2H₂O is used for nitro-group reductions .
  • Yield Variability : The 34% yield for 1-Iodo-4-chlorobenzene suggests challenges in introducing chlorine adjacent to iodine, likely due to steric or electronic deactivation .

Physicochemical Properties and Stability

  • 1,5-Dichloro-2,4-difluorobenzene : A closely related compound () lacks the ethyl group but shares dichloro-fluorine substitution. Its higher halogen content increases molecular polarity and boiling point compared to ethyl-substituted analogs.
  • 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene (CAS 41200-97-9, ): The nitro group introduces strong electron-withdrawing effects, making it more reactive toward reduction (e.g., to diamines) but less stable under acidic conditions .

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